molecular formula C13H13NO3 B13264594 Ethyl 2-cyano-3-methoxy-3-phenylprop-2-enoate

Ethyl 2-cyano-3-methoxy-3-phenylprop-2-enoate

Cat. No.: B13264594
M. Wt: 231.25 g/mol
InChI Key: YVXOWXPIPRBRPK-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-cyano-3-methoxy-3-phenylprop-2-enoate (C₁₃H₁₃NO₃, MW 231.25) is an α,β-unsaturated ester featuring a cyano group at C2, a methoxy group at C3, and a phenyl substituent. Its SMILES notation, CCOC(=O)C(=C(c1ccccc1)OC)C#N, highlights the conjugated enone system, which is critical for its reactivity in Michael additions and cyclization reactions . This compound is primarily utilized as a precursor for synthesizing heterocycles (e.g., benzopyranones, pyrimidines) and bioactive molecules due to its electron-withdrawing cyano and electron-donating methoxy groups .

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

ethyl (E)-2-cyano-3-methoxy-3-phenylprop-2-enoate

InChI

InChI=1S/C13H13NO3/c1-3-17-13(15)11(9-14)12(16-2)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3/b12-11+

InChI Key

YVXOWXPIPRBRPK-VAWYXSNFSA-N

Isomeric SMILES

CCOC(=O)/C(=C(\C1=CC=CC=C1)/OC)/C#N

Canonical SMILES

CCOC(=O)C(=C(C1=CC=CC=C1)OC)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-3-methoxy-3-phenylprop-2-enoate can be synthesized through several methods. One common synthetic route involves the Knoevenagel condensation reaction between ethyl cyanoacetate and 3-methoxybenzaldehyde in the presence of a base such as piperidine . The reaction typically occurs under reflux conditions with ethanol as the solvent.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale Knoevenagel condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-methoxy-3-phenylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-cyano-3-methoxy-3-phenylprop-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-methoxy-3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

(a) Ethyl (2E)-2-Cyano-3-(4-Methylphenyl)acrylate
  • Structure : Replaces the methoxy group with a methyl group at the para position of the phenyl ring.
  • Key Differences :
    • The methyl group (electron-donating) slightly enhances electron density on the aromatic ring compared to methoxy, reducing electrophilicity at the β-carbon.
    • Syn-periplanar conformation (C4–C8–C9–C10 torsion angle: 3.2°) stabilizes the planar structure, favoring cycloaddition reactions .
  • Applications: Used in synthesizing 2-propenoylamides and 2-propenoates for pharmaceutical intermediates .
(b) Ethyl (2E)-2-Cyano-3-(4-Methoxyphenyl)acrylate
  • Structure : Methoxy group at the para position instead of the meta position in the target compound.
  • Key Differences :
    • Para-methoxy enhances resonance stabilization, increasing reactivity toward nucleophiles.
    • Spectral Data: FT-IR (1718 cm⁻¹, ester C=O), ¹H-NMR (δ 8.17 for =CH) .
  • Applications : Intermediate for agrochemicals and dyes due to enhanced electron delocalization .
(c) (E)-Ethyl 2-Cyano-3-(2,4-Dimethoxyphenyl)prop-2-enoate
  • Structure : Two methoxy groups at ortho and para positions.
  • Key Differences :
    • Increased electron-donating effects enhance stability and reduce electrophilicity.
    • Bulkier substituents may hinder steric access in reactions .
  • Applications: Potential use in photodynamic therapy due to extended conjugation .

Ester Group Modifications

(a) Ethyl (2Z)-2-Cyano-3-Ethoxyacrylate
  • Structure : Ethoxy substituent instead of methoxy and Z-configuration.
  • Key Differences :
    • Z-isomer introduces steric clash between ethoxy and ester groups, reducing stability.
    • Ethoxy’s lower polarity decreases solubility in polar solvents compared to methoxy .
  • Applications : Less common in synthesis due to unfavorable stereochemistry .
(b) 2-Ethylhexyl 2-Cyano-3-(4-Methoxyphenyl)-3-Phenylprop-2-enoate
  • Structure : Bulky 2-ethylhexyl ester replaces ethyl group.
  • Key Differences :
    • Increased hydrophobicity (LogP 5.78) enhances compatibility with polymer matrices.
    • Higher molecular weight (391.50 g/mol) reduces volatility .
  • Applications: Potential as a UV stabilizer or plasticizer in materials science .

Heteroaromatic Replacements

Ethyl (2E)-2-Cyano-3-(Thiophen-2-yl)prop-2-enoate
  • Structure : Thiophene ring replaces phenyl.
  • Key Differences :
    • Thiophene’s electron-rich sulfur atom increases electrophilicity at the β-carbon.
    • Absorbance in UV-Vis shifts due to extended π-conjugation .
  • Applications : Semiconductor materials or ligands in catalysis .

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight Substituents Key Applications References
Ethyl 2-cyano-3-methoxy-3-phenylprop-2-enoate C₁₃H₁₃NO₃ 231.25 3-methoxy, 3-phenyl Heterocycle synthesis
Ethyl (2E)-2-cyano-3-(4-methylphenyl)acrylate C₁₃H₁₃NO₃ 231.25 4-methylphenyl Pharmaceutical intermediates
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate C₁₃H₁₃NO₃ 231.25 4-methoxyphenyl Agrochemicals
(E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate C₁₅H₁₅NO₄ 273.28 2,4-dimethoxyphenyl Photodynamic therapy
Ethyl (2Z)-2-cyano-3-ethoxyacrylate C₈H₁₁NO₃ 169.18 Z-configuration, ethoxy Limited due to steric hindrance

Q & A

Q. What are the common synthetic routes for Ethyl 2-cyano-3-methoxy-3-phenylprop-2-enoate, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via Knoevenagel condensation, where ethyl cyanoacetate reacts with a substituted benzaldehyde derivative under acidic or basic conditions. For example, analogous reactions involve ethyl cyanoacetate and 3-methoxy-3-phenylpropanal in the presence of ammonium acetate or acetic acid to form α,β-unsaturated cyanoesters . Optimization includes:

  • Catalyst selection : Use ammonium acetate or piperidine for milder conditions.
  • Solvent choice : Polar aprotic solvents (e.g., ethanol, DMF) enhance reaction rates.
  • Temperature control : Reactions typically proceed at 60–80°C to balance yield and side-product formation.
    Yield improvements (70–85%) are achieved by refluxing under nitrogen to prevent hydrolysis of the cyano group .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR spectroscopy :
    • ¹H NMR : The cyano group deshields adjacent protons, with the α,β-unsaturated ester protons appearing as doublets (δ 6.5–7.5 ppm). The methoxy group resonates at δ 3.7–3.9 ppm.
    • ¹³C NMR : The nitrile carbon appears at δ 115–120 ppm, while the ester carbonyl is δ 165–170 ppm .
  • IR spectroscopy : Strong absorption bands for C≡N (~2240 cm⁻¹) and ester C=O (~1720 cm⁻¹).
  • Mass spectrometry : Molecular ion peaks ([M+H]⁺) confirm the molecular weight, while fragmentation patterns identify the ester and cyano groups .

Q. What are the standard protocols for X-ray crystallographic analysis of this compound?

Crystallographic analysis involves:

Crystal growth : Slow evaporation from ethanol/acetone mixtures.

Data collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K.

Structure refinement : Employ SHELXL for small-molecule refinement. For example, a similar compound, (E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate, was refined to R1 = 0.045 using SHELXL-2018 .

Validation : Check for missed symmetry and hydrogen bonding using PLATON .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

Contradictions may arise from twinning, disorder, or incorrect space group assignment. Strategies include:

  • Twinning analysis : Use SHELXL’s TWIN command to model twin domains .
  • Hydrogen bonding validation : Apply graph-set analysis to confirm intermolecular interactions (e.g., C≡N⋯H–O bonds) .
  • Cross-validation : Compare experimental bond lengths/angles with DFT-optimized structures. For example, C=C and C≡N bond lengths should align with values from analogous compounds (1.34 Å and 1.15 Å, respectively) .

Q. What strategies are recommended for analyzing hydrogen bonding patterns in its crystals?

  • Graph-set analysis : Classify hydrogen bonds into motifs (e.g., R₂²(8) rings) using software like Mercury .
  • Packing analysis : Tools like CrystalExplorer visualize π-π stacking between phenyl groups and C≡N⋯H interactions. For example, in related structures, phenyl rings exhibit centroid-to-centroid distances of 3.8–4.2 Å .
  • Energy frameworks : Compute interaction energies (electrostatic, dispersion) to quantify packing stability .

Q. How can reaction intermediates of this compound be trapped and characterized?

  • Low-temperature NMR : Monitor reactions at –40°C to stabilize intermediates like enolate anions.
  • Quenching studies : Use trapping agents (e.g., trimethylsilyl chloride) to isolate intermediates for GC-MS analysis .
  • Computational modeling : DFT (B3LYP/6-311+G(d,p)) predicts transition states and intermediates, validated by IRC calculations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.